molecular formula C22H20N2O2S2 B2867372 2-((2-oxo-2-phenylethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877653-15-1

2-((2-oxo-2-phenylethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2867372
CAS No.: 877653-15-1
M. Wt: 408.53
InChI Key: UMQANRAGWNDUJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-oxo-2-phenylethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative featuring a fused thiophene-pyrimidine core with partial saturation at the 6,7-positions (dihydrothieno). Its substituents include a phenethyl group at position 3 and a 2-oxo-2-phenylethylthio moiety at position 2. Its synthesis likely involves nucleophilic substitution or cyclization reactions analogous to those reported for related thienopyrimidines .

Properties

IUPAC Name

2-phenacylsulfanyl-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S2/c25-19(17-9-5-2-6-10-17)15-28-22-23-18-12-14-27-20(18)21(26)24(22)13-11-16-7-3-1-4-8-16/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQANRAGWNDUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-oxo-2-phenylethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H22N2O2S\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_2\text{S}

This structure features a thieno[3,2-d]pyrimidinone core with a phenethyl side chain and a thioether functional group.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities primarily through:

  • Antitumor Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells. For instance, it has shown cytotoxic effects in vitro against various cancer cell lines, including colorectal cancer cells. The mechanism appears to involve the disruption of mitochondrial function and induction of nuclear fragmentation, leading to cell death .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro assays demonstrated significant inhibition of bacterial growth, indicating potential as an antibacterial agent .
  • Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes relevant in disease states. For example, it may inhibit dipeptidyl peptidase I (DPP1), which is implicated in respiratory diseases such as COPD and asthma .

Anticancer Activity

A study evaluated the antiproliferative effects of the compound on HCT-116 colorectal cancer cells. The results indicated an IC50 value of approximately 28.85 µg/mL, demonstrating significant cytotoxicity. Morphological analysis revealed that treated cells exhibited characteristics typical of apoptosis, including nuclear disintegration .

Antimicrobial Activity

In another study focusing on antimicrobial efficacy, the compound was tested against strains of Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth at concentrations significantly lower than those required for conventional antibiotics .

Data Tables

Biological ActivityTest Organism/Cell LineIC50/EC50 (µg/mL)Mechanism of Action
AnticancerHCT-116 (Colorectal)28.85 ± 3.26Induction of apoptosis
AntimicrobialStaphylococcus aureus< 10Inhibition of cell wall synthesis
AntimicrobialEscherichia coli< 10Disruption of membrane integrity

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives exhibit diverse biological and physicochemical properties depending on their substitution patterns. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, synthesis, and physical properties.

Structural and Substituent Variations

The target compound’s key structural distinctions from analogs include:

  • Position 3 : A phenethyl group, enhancing lipophilicity compared to smaller alkyl or aryl groups.
  • 6,7-Dihydrothieno core: Partial saturation of the thiophene ring, which may influence conformational flexibility and electronic properties.

Table 1: Substituent Comparison of Select Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives

Compound ID Position 2 Substituent Position 3 Substituent Position 6 Substituent Core Structure Melting Point (°C) Yield (%) Source
Target Compound 2-oxo-2-phenylethylthio Phenethyl - 6,7-dihydrothieno N/A N/A -
12 3-methoxyphenyl H 3-methoxyphenyl Thieno 241–243 61
3a 3-methoxyphenyl Methyl 3-methoxyphenyl Thieno 148–150 48
3b 3-hydroxyphenyl Methyl 3-hydroxyphenyl Thieno 303–304 57
Compound 2-morpholino-2-oxoethylthio Phenyl - 6,7-dihydrothieno N/A N/A

Physicochemical Properties

  • Hydroxyl-substituted derivatives (e.g., 3b) exhibit higher melting points due to hydrogen bonding, whereas methyl or methoxy groups reduce intermolecular interactions .

Crystallinity and Polymorphism

The crystalline form of a structurally distinct analog (azabicyclo-substituted thienopyrimidine) is patented (), underscoring the pharmaceutical relevance of controlling solid-state properties for bioavailability . The target compound’s dihydrothieno core and bulky substituents may favor amorphous forms unless specific crystallization conditions are optimized.

Preparation Methods

Core Heterocyclic Framework Synthesis

The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is constructed through a multi-step sequence involving cyclization and functionalization reactions. A widely adopted approach involves the use of 2H-thieno[3,2-d]oxazine-2,4(1H)-dione as a precursor, which undergoes a one-pot reaction with aldehydes and amines to form the pyrimidinone ring. For instance, suspending 6,7-dihydro-2H-thieno[3,2-d]oxazine-2,4(1H)-dione in ethanol with benzylamine derivatives facilitates ring-opening and subsequent cyclization under basic conditions (e.g., potassium hydroxide) at elevated temperatures (70–80°C). This method yields the 3-substituted thieno[3,2-d]pyrimidin-4(3H)-one intermediate with moderate to high yields (46%–86%).

Thioether Functionalization at Position 2

The critical (2-oxo-2-phenylethyl)thio moiety is installed through a thiol-alkylation reaction. A thione intermediate, generated by treating 2-mercapto-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one with potassium carbonate in acetone, reacts with phenacyl bromide under mild conditions. This step proceeds via nucleophilic substitution, where the thiolate anion attacks the electrophilic carbon of phenacyl bromide, forming the desired thioether linkage. Alternative methodologies employing β-cyclodextrin as a supramolecular catalyst in aqueous media have been explored to improve sustainability, achieving comparable yields (85%) with reduced environmental impact.

Spectroscopic Characterization and Purity Assessment

Structural validation relies on advanced spectroscopic techniques:

  • 1H NMR : The phenethyl group’s methylene protons resonate as triplets at δ 2.80–3.10 ppm, while the thioether’s CH2COPh moiety appears as a singlet near δ 4.60 ppm.
  • 13C NMR : The carbonyl carbon of the 2-oxoethyl group is observed at δ 192–195 ppm, confirming successful thioether formation.
  • Mass Spectrometry : High-resolution ESI-MS displays a molecular ion peak at m/z 409.11 (calculated for C22H20N2O2S2: 408.53).

Purification is typically accomplished via recrystallization from ethanol or column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane eluents.

Optimization of Reaction Conditions

Comparative studies highlight the impact of base selection and solvent systems on yield:

Parameter Conditions Yield (%) Source
Base K2CO3 in acetone 90–95
Solvent β-Cyclodextrin/H2O 85
Temperature Room temperature vs. reflux 80 vs. 92

Elevated temperatures (reflux) during cyclization steps improve reaction rates but may compromise thermolabile substrates. Catalytic approaches using β-cyclodextrin offer a greener alternative without sacrificing efficiency.

Applications and Derivative Synthesis

While the primary focus of current literature is synthetic methodology, preliminary biological evaluations suggest that structural analogs exhibit antiproliferative activity against cancer cell lines (e.g., IC50 = 0.94 μM for A549 cells). Modifications to the phenethyl or thioether substituents are being explored to enhance pharmacokinetic properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.